molecular formula C17H18Cl2N2O2S B3020258 1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene CAS No. 312282-17-0

1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene

Cat. No. B3020258
CAS RN: 312282-17-0
M. Wt: 385.3
InChI Key: XYUDBWDVIFXSAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds containing the sulfonyl group can be achieved through a novel method involving the dilithiation of (isopropylsulfonyl)benzene followed by reaction with gem-dihalo compounds, esters, or acyl halides . This method could potentially be adapted for the synthesis of 1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one, shows that these molecules can contain nearly planar segments with the sulfonyl plane inclined at significant angles to other parts of the molecule . This suggests that 1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene may also exhibit a complex geometry with various planes of the molecule inclined at different angles.

Chemical Reactions Analysis

The Diels–Alder cycloaddition reactions of sulfinyl benzene derivatives have been described, indicating that these compounds can participate in cycloaddition reactions under thermal and microwave irradiation conditions . This information is relevant for understanding the reactivity of the sulfonyl group in the context of 1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene, which may also undergo similar reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene are not directly reported in the provided papers, the properties of similar sulfonyl-containing compounds can be inferred. For instance, the inclination of the sulfonyl plane in related molecules suggests potential anisotropy in physical properties such as dipole moment and reactivity . The ability to participate in Diels–Alder reactions also indicates a level of chemical reactivity that could be relevant for the synthesis of more complex molecules .

properties

IUPAC Name

1-benzyl-4-(2,5-dichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S/c18-15-6-7-16(19)17(12-15)24(22,23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUDBWDVIFXSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene

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